molecular formula C16H12F3N3O3S B2525577 3-[[2-(5,6-Difluoro-2-methylbenzimidazol-1-yl)acetyl]amino]benzenesulfonyl fluoride CAS No. 2249239-71-0

3-[[2-(5,6-Difluoro-2-methylbenzimidazol-1-yl)acetyl]amino]benzenesulfonyl fluoride

Cat. No. B2525577
M. Wt: 383.35
InChI Key: RCSAJCQVRRNDEH-UHFFFAOYSA-N
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Description

3-[[2-(5,6-Difluoro-2-methylbenzimidazol-1-yl)acetyl]amino]benzenesulfonyl fluoride is a chemical compound with the following properties:



  • IUPAC Name : (5,6-difluoro-1H-benzimidazol-2-yl)methanol

  • Molecular Formula : C<sub>8</sub>H<sub>6</sub>F<sub>2</sub>N<sub>2</sub>O

  • Molecular Weight : 184.15 g/mol

  • Physical Form : White to yellow solid



Molecular Structure Analysis

The molecular structure of 3-[[2-(5,6-Difluoro-2-methylbenzimidazol-1-yl)acetyl]amino]benzenesulfonyl fluoride consists of a benzimidazole ring with a difluoromethyl group and an acetylamino group attached. The sulfonyl fluoride moiety is also present. The compound’s structure plays a crucial role in its biological activity.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic substitutions, acylations, and condensations. However, specific reactions involving this compound would require further investigation.



Physical And Chemical Properties Analysis


  • Solubility : Information on solubility in various solvents is not readily available.

  • Melting Point : The melting point of this compound needs further experimental determination.

  • Stability : Assessing stability under different conditions is crucial for practical applications.


Safety And Hazards


  • Safety Precautions : Handle with care, wear appropriate protective gear, and work in a well-ventilated area.

  • Toxicity : The compound’s toxicity profile should be evaluated.

  • Environmental Impact : Consider its impact on the environment during disposal.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate its potential as a drug candidate or enzyme inhibitor.

  • Synthetic Routes : Develop efficient synthetic methods.

  • Structure-Activity Relationship : Explore modifications for improved properties.


properties

IUPAC Name

3-[[2-(5,6-difluoro-2-methylbenzimidazol-1-yl)acetyl]amino]benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O3S/c1-9-20-14-6-12(17)13(18)7-15(14)22(9)8-16(23)21-10-3-2-4-11(5-10)26(19,24)25/h2-7H,8H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSAJCQVRRNDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2N1CC(=O)NC3=CC(=CC=C3)S(=O)(=O)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[2-(5,6-Difluoro-2-methylbenzimidazol-1-yl)acetyl]amino]benzenesulfonyl fluoride

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